molecular formula C17H23FN2O4S B4447054 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide

4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4447054
M. Wt: 370.4 g/mol
InChI Key: TVLKDUWSPNWLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research. FPB is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins that are involved in the progression of various diseases. For example, 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Inhibition of PARP-1 has been shown to induce cell death in cancer cells. 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activity of the protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects:
4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of several diseases, including cardiovascular disease and diabetes. 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce cell death in cancer cells and inhibit the formation of neurofibrillary tangles in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its potent inhibitory effects on several enzymes and proteins that are involved in the progression of various diseases. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One of the potential areas of research is the development of novel delivery systems that can enhance the solubility and bioavailability of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. Another potential area of research is the identification of new targets for 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, which can expand its therapeutic applications. Additionally, the efficacy and safety of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in preclinical and clinical trials need to be further investigated to determine its potential for clinical use.

Scientific Research Applications

4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have potent inhibitory effects on several enzymes and proteins that are involved in the progression of cancer, Alzheimer's disease, and Parkinson's disease. 4-fluoro-3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of several other diseases, including cardiovascular disease and diabetes.

properties

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h6-7,11,14H,1-5,8-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLKDUWSPNWLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3CCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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